Product packaging for ISOINDOLIN-1-ONE-4-BORONIC ACID(Cat. No.:CAS No. 1214899-66-7)

ISOINDOLIN-1-ONE-4-BORONIC ACID

Cat. No.: B595034
CAS No.: 1214899-66-7
M. Wt: 176.966
InChI Key: LDRHIAVTCMPJDH-UHFFFAOYSA-N
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Description

ISOINDOLIN-1-ONE-4-BORONIC ACID (CAS 1214899-66-7) is a high-purity, bifunctional chemical building block of significant interest in medicinal and synthetic chemistry. Its molecular structure integrates the privileged isoindolin-1-one scaffold with a boronic acid function at the 4-position. The isoindolinone core is a widely recognized pharmacophore, present in a number of biologically active molecules and pharmaceuticals, including non-steroidal anti-inflammatory drugs, 5-HT2C antagonists, and agents for anxiety disorders . The boronic acid moiety serves as a crucial handle for further synthetic elaboration, most notably in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which is a powerful method for the atom-economical formation of carbon-carbon bonds . This makes the compound an invaluable intermediate for constructing more complex, functionalized isoindolinone derivatives for structure-activity relationship (SAR) studies and library synthesis. Beyond its role as a synthetic intermediate, the boronic acid group can directly contribute to biological activity. Boronic acids are known to act as reversible enzyme inhibitors, particularly targeting serine proteases by forming a tetrahedral complex with the active-site serine residue . This mechanism is exemplified by FDA-approved boronic acid drugs like Bortezomib and Ixazomib . Consequently, researchers can leverage this compound both as a precursor for novel drug candidates and as a functional group that may confer potent, selective inhibitory activity to the resulting molecules. The compound is provided for research applications only. It is stable under recommended storage conditions but is incompatible with strong oxidizing agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BNO3 B595034 ISOINDOLIN-1-ONE-4-BORONIC ACID CAS No. 1214899-66-7

Properties

IUPAC Name

(1-oxo-2,3-dihydroisoindol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO3/c11-8-5-2-1-3-7(9(12)13)6(5)4-10-8/h1-3,12-13H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRHIAVTCMPJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2CNC(=O)C2=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Isoindolin 1 One 4 Boronic Acid and Its Chemical Derivatives

Direct Boronation Strategies for Isoindolinone Scaffolds

Directly functionalizing the C-H bonds of an existing isoindolinone framework represents an atom-economical approach to synthesizing boronic acid derivatives. These methods focus on achieving high regioselectivity to install the boron group at the desired 4-position of the isoindolinone ring system.

Transition Metal-Catalyzed C-H Borylation Approaches

Transition metal-catalyzed C-H borylation has emerged as a powerful tool for the direct conversion of C-H bonds into C-B bonds. This method avoids the need for pre-functionalized substrates like organohalides or organometallic reagents. orgsyn.org Iridium-based catalyst systems, often in combination with bidentate ligands, are highly effective for the borylation of aromatic and heteroaromatic compounds. orgsyn.org

In the context of isoindolinone, an iridium catalyst, such as 1/2[Ir(OMe)(COD)]₂, paired with a ligand like dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine), can catalyze the direct borylation using a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). orgsyn.org The regioselectivity of this reaction is typically governed by steric effects, with borylation favoring the least hindered C-H bond. orgsyn.org For an N-substituted isoindolinone, the C-4 and C-7 positions are potential sites for borylation. The precise outcome can be influenced by the nature of the substituent on the nitrogen atom and the other positions of the aromatic ring.

Table 1: Representative Conditions for Ir-Catalyzed C-H Borylation

Catalyst System Boron Reagent Solvent Temperature Product Type
1/2[Ir(OMe)(COD)]₂ / dtbpy B₂pin₂ Cyclohexane Room Temp. Arylboronates

This table presents generalized conditions for aromatic C-H borylation which are applicable to isoindolinone scaffolds. Specific yields and regioselectivity would depend on the exact isoindolinone substrate.

Directed Ortho-Metalation and Subsequent Boronation

Directed ortho-metalation (DoM) is a robust, two-step strategy for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The process involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an electrophile. wikipedia.orgbaranlab.org

The endocyclic amide moiety within the isoindolinone scaffold can function as an effective DMG. The carbonyl oxygen and the nitrogen atom can chelate to the lithium base (e.g., n-butyllithium or s-butyllithium), directing deprotonation specifically to the C-7 position. organic-chemistry.orgbaranlab.org To achieve borylation at the C-4 position via DoM, a directing group would need to be present at the C-3 or C-5 position of the isoindolinone.

Alternatively, and more directly, the amide itself can direct metalation. In an N-substituted isoindolinone, the carbonyl group of the lactam can direct an organolithium reagent to deprotonate the sterically accessible ortho C-7 proton. The resulting lithiated species is then trapped with a boron electrophile, such as triisopropyl borate (B1201080) or trimethoxyborane, followed by acidic workup to yield the corresponding boronic acid. nih.govnih.gov

The general sequence is as follows:

Metalation: An N-substituted isoindolinone is treated with a strong base like s-BuLi in a solvent such as THF at low temperatures (e.g., -78 °C). The base abstracts the proton at the C-7 position, guided by the amide DMG.

Boronation: A borate ester, like B(O-iPr)₃, is added to the reaction mixture, which traps the aryllithium intermediate.

Hydrolysis: Acidic workup hydrolyzes the resulting boronate ester to afford the desired isoindolin-1-one-7-boronic acid.

While this method is powerful for C-7 functionalization, achieving C-4 borylation would require a different substitution pattern or an alternative strategy.

Alternative Regioselective Boronation Methods

For substrates where direct C-H borylation or DoM does not provide the desired C-4 isomer, a halogen-metal exchange reaction on a pre-functionalized isoindolinone is a reliable alternative. This approach starts with a 4-halo-isoindolin-1-one, typically 4-bromo-isoindolin-1-one. chemicalbook.com

The synthesis proceeds via the following steps:

Halogen-Metal Exchange: The 4-bromo-isoindolin-1-one is treated with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperature. This rapidly exchanges the bromine atom for a lithium atom, forming the 4-lithio-isoindolin-1-one intermediate. nih.gov

Borylation: The organolithium species is then quenched with a suitable boron electrophile, for instance, triisopropyl borate, to form the corresponding boronate ester. nih.gov

Hydrolysis: Subsequent hydrolysis with an aqueous acid yields the final product, isoindolin-1-one-4-boronic acid. nih.gov

This method offers excellent regiochemical control, as the position of the boron substituent is predetermined by the position of the halogen on the starting material. chemicalbook.com

Synthesis via Precursor Functionalization and Convergent Routes

Convergent strategies involve constructing the isoindolinone ring from smaller, functionalized building blocks, at least one of which already contains a boronic acid or a precursor group. These methods are particularly useful for creating complex isoindolinone derivatives.

Palladium-Catalyzed Cross-Coupling Strategies for Isoindolinone Construction

Palladium-catalyzed reactions are central to modern organic synthesis for their ability to form C-C and C-N bonds efficiently. nih.gov A powerful convergent approach to substituted isoindolinones involves an intramolecular cyclization or a tandem reaction sequence.

One such advanced method is a tandem aza-Heck/Suzuki cross-coupling reaction. nih.govacs.org This strategy can be envisioned starting with a precursor like an O-phenyl hydroxamic ether derived from a 2-halobenzoic acid. The boronic acid functionality would be incorporated into one of the coupling partners. For instance, a reaction between an O-phenyl hydroxamic ether bearing a vinyl group and an arylboronic acid containing the desired substitution pattern could lead to the formation of the isoindolinone core. nih.govacs.org

A more direct Suzuki-Miyaura coupling approach could involve the reaction of a 2-halobenzamide derivative with a suitable boronic acid to construct the isoindolinone scaffold, although this is less common for the direct synthesis of boronic acid-substituted isoindolinones. organic-chemistry.orgresearchgate.net The versatility of palladium catalysis allows for the use of a wide range of functionalized starting materials, making it a highly adaptable method for accessing complex molecular architectures. organic-chemistry.orgnih.gov

Table 2: Example of a Palladium-Catalyzed Tandem Reaction for Isoindolinone Synthesis

Reaction Type Catalyst Ligand Base Starting Materials Product

This table illustrates a general strategy. For the synthesis of this compound, one of the reactants would need to contain the boronic acid moiety.

Multicomponent and Cascade Reactions in Isoindolinone Synthesis

Multicomponent reactions (MCRs) and cascade reactions offer remarkable efficiency by combining several operational steps into a single synthetic transformation, generating molecular complexity from simple starting materials in one pot. nih.govmdpi.comrug.nl

A three-component reaction for the synthesis of 3-substituted isoindolin-1-one (B1195906) derivatives has been reported, which involves the reaction of a phthalaldehydic acid, a primary amine, and a third component, such as an indole. rsc.org To synthesize this compound using this approach, one would start with 2-formyl-5-boronobenzoic acid (a derivative of phthalaldehydic acid). The reaction of this boronic acid-containing precursor with ammonia (B1221849) (or a primary amine) would lead to the formation of an intermediate imine, which then undergoes intramolecular cyclization to furnish the isoindolinone ring, preserving the boronic acid group at the 4-position. clockss.org

Cascade reactions, which involve a sequence of intramolecular processes, can also be employed. nih.govacs.org For example, a base-promoted cascade reaction of an appropriately substituted ortho-carbonyl benzonitrile (B105546) could lead to the isoindolinone core. nih.gov If the starting benzonitrile contains a boronic acid ester at the desired position, this functionality can be carried through the cascade sequence to yield the final product. These methods are valued for their operational simplicity and ability to rapidly construct complex heterocyclic systems. nih.govrsc.org

Table 3: Compounds Mentioned in this Article

Compound Name Structure
This compound C₈H₈BNO₃
Isoindolin-1-one C₈H₇NO
Bis(pinacolato)diboron (B₂pin₂) C₁₂H₂₄B₂O₄
4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) C₁₈H₂₄N₂
n-Butyllithium C₄H₉Li
Triisopropyl borate C₉H₂₁BO₃
4-Bromo-isoindolin-1-one C₈H₆BrNO
O-phenyl hydroxamic ether General structure
2-Formyl-5-boronobenzoic acid C₈H₇BO₅

Photochemical and Other Non-Traditional Synthetic Routes

Beyond traditional transition-metal-catalyzed methods, several non-traditional synthetic strategies for constructing the isoindolinone scaffold have been developed. These routes often provide advantages in terms of environmental impact, atom economy, and access to unique structural analogs. su.secapes.gov.br

One noteworthy non-traditional approach involves photochemical methods. For instance, intramolecular photoinduced single-electron-transfer cyclization (IPETC) has been successfully employed for the synthesis of complex cyclic peptides that contain rigid isoindolinone fragments. acs.org This method offers a distinct alternative to conventional thermochemical cyclization reactions for creating these structurally complex molecules. acs.org

Transition-metal-free synthetic protocols are also gaining prominence for the synthesis of isoindolinones and their fused analogs due to their benefits for potential industrial production and reduced environmental toxicity. su.se These methods often utilize readily available ortho-substituted aromatic substrates that undergo multistep or tandem reactions to form the isoindolinone core. su.se An example of such a non-traditional, metal-free approach is the one-pot reductive heterocyclization of nitroarenes with o-phthalaldehyde (B127526). capes.gov.br This method uses an indium/acetic acid system in toluene (B28343) at reflux to directly produce a variety of substituted isoindolin-1-one derivatives. capes.gov.br The reaction proceeds from the nitroarene, which is reduced in situ to the corresponding amine that then condenses with o-phthalaldehyde to form the isoindolinone ring. capes.gov.br Another one-pot, metal-free method involves the lithiation of N'-benzyl-N,N-dimethylureas with t-BuLi, followed by reaction with various electrophiles to yield 3-substituted isoindolin-1-ones in high yields. nih.gov

These non-traditional routes highlight a shift towards more environmentally benign and efficient synthetic strategies for accessing the core isoindolinone structure, which is prevalent in many bioactive molecules and materials. su.se

Derivatization and Chemical Modification of the Boronic Acid Moiety

The boronic acid group of this compound is a versatile functional handle that allows for a wide range of chemical modifications. These derivatizations are crucial for tuning the compound's properties and for its application in further synthetic transformations, such as cross-coupling reactions.

Synthesis of Boronate Esters, Anhydrides, and Related Boronates

Boronic acids are known to readily undergo dehydration to form cyclic or polymeric anhydrides, particularly boroxines (cyclic trimers). nih.gov The synthesis of a dinuclear boronic acid anhydride-based ligand has been reported, formed through the condensation of a boronic acid with a chelating ligand that also contains a boron center, proceeding via water elimination. acs.org

More commonly, the boronic acid is converted into a boronate ester to enhance its stability, facilitate purification, and modify its reactivity. nsf.govrsc.org Boronate esters are typically more stable towards column chromatography than their corresponding boronic acids. nih.gov A variety of diols and aminoalcohols are used for this purpose, leading to different types of boronates.

Common Boronate Esters and Their Synthesis:

Boronate Ester TypeSynthesis MethodKey Features
Pinacol (B44631) Esters Reaction of the boronic acid with pinacol, often under dehydrating conditions. Can also be formed via palladium-catalyzed cross-coupling of an aryl halide with bis(pinacolato)diboron (B₂pin₂). acs.orgfigshare.comWidely used due to their stability and compatibility with many reaction conditions, particularly Suzuki-Miyaura coupling. rsc.org
MIDA Esters Reaction of the boronic acid with N-methyliminodiacetic acid (MIDA). A key method involves heating the boronic acid with MIDA anhydride (B1165640) in an anhydrous solvent like dioxane. nih.govacs.orgMIDA boronates are exceptionally stable, crystalline solids that are compatible with a broad range of reaction conditions (e.g., strong oxidation, organometallic reagents) that would degrade other boronic acids/esters. The boronic acid can be released under mild basic conditions. nih.govacs.org
Diethanolamine (DEA) Esters Esterification or transesterification of a boronic acid or another boronic ester with diethanolamine. rsc.orgThese esters often have low solubility in common organic solvents, which facilitates their isolation and purification through simple crystallization. rsc.org

The synthesis of these derivatives is often straightforward. For example, MIDA boronates can be generated by heating a boronic acid with MIDA anhydride, a method that avoids the high-temperature acidic conditions required in older protocols. nih.gov Similarly, aryl boronic acids can be converted to their corresponding pinacol esters through reactions with pinacolborane in the presence of a suitable catalyst or Grignard reagents. researchgate.netresearchgate.net The choice of the protecting group (e.g., pinacol, MIDA, DEA) is strategic, as it influences the stability, solubility, and subsequent reactivity of the boronate ester. rsc.orgnih.gov

Stereoselective Transformations Involving the Boronic Acid Group

The boronic acid functionality can be instrumental in stereoselective synthesis, either by being installed in a stereoselective manner or by participating in reactions that create new stereocenters with high levels of control.

One major area of research is the catalytic enantioselective arylation of aldehydes and ketones using arylboronic acids as the aryl source. nih.govacs.org These reactions, often catalyzed by rhodium or other transition metals with chiral ligands, can produce chiral tertiary alcohols with high enantioselectivity (up to >98% ee). nih.govacs.org For example, the addition of arylboronic acids to N-heteroaryl ketones has been achieved using a rhodium catalyst with a chiral WingPhos ligand. acs.org

Another powerful strategy involves the homologation of boronic esters. The use of boronic esters derived from C₂-symmetrical chiral diols, such as pinanediol, allows for highly diastereoselective homologation reactions, for instance with (dichloromethyl)lithium, to generate α-chloroalkyl)boronic esters. acs.orgnsf.gov These intermediates can then undergo further substitution to install a new stereocenter with excellent control. nsf.gov

Recent advancements have also focused on the direct, catalytic asymmetric synthesis of chiral boronic esters themselves. The rhodium-catalyzed asymmetric hydroboration of α-arylenamides, for example, yields α-amino tertiary boronic esters with excellent enantioselectivities. acs.org Similarly, chiral tertiary boronic esters can be synthesized via oxime-directed catalytic asymmetric hydroboration of trisubstituted alkenes. diva-portal.org These chiral boronic esters are valuable intermediates, as the carbon-boron bond can be converted to carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds with retention of stereochemistry.

Furthermore, boronic acids can participate in enantioselective conjugate additions. In the presence of chiral catalysts like O-monoacyltartaric acids, arylboronic acids can add to α,β-unsaturated enones to create new stereocenters with good enantioselectivity. nih.gov Stereoconvergent conjugate additions have also been developed where a rhodium catalyst with a chiral ligand (like (S)-BINAP) promotes the addition of arylboronic acids to racemic starting materials, resulting in products with multiple contiguous stereocenters in high diastereomeric and enantiomeric purity. rsc.orgresearchgate.net

These stereoselective transformations highlight the utility of the boronic acid group not just as a coupling partner but as a key element for the construction of complex, stereochemically defined molecules.

Reactivity and Mechanistic Investigations of Isoindolin 1 One 4 Boronic Acid

Role in Carbon-Carbon Bond Forming Reactions

The boronic acid functional group of isoindolin-1-one-4-boronic acid is anticipated to be an excellent participant in a variety of carbon-carbon bond-forming reactions, which are fundamental transformations in the synthesis of complex organic molecules.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. ias.ac.inst-andrews.ac.ukresearchgate.net It is highly probable that this compound would serve as a competent coupling partner in such reactions.

The key step in the Suzuki-Miyaura catalytic cycle is transmetalation, where the organic group from the boron atom is transferred to the palladium(II) center. For this compound, this process would involve the transfer of the isoindolin-1-one-4-yl group. The mechanism typically proceeds through a boronate intermediate, formed by the reaction of the boronic acid with a base. This intermediate then reacts with the palladium(II) halide complex.

A general representation of the transmetalation step is shown below:

Figure 1: Proposed Transmetalation Step in Suzuki-Miyaura Coupling

Generated code

Where Ar is an aryl group from the organohalide, L is a ligand, and X is a halide.

The presence of the lactam functionality in the isoindolinone ring could potentially influence the rate and efficiency of the transmetalation step through electronic effects or by coordination to the palladium center. However, without specific experimental data, these effects remain speculative.

The choice of ligands on the palladium catalyst is crucial for the success of the Suzuki-Miyaura coupling. Electron-rich and bulky phosphine (B1218219) ligands, such as those from the Buchwald and Fu groups, are often employed to enhance the reactivity of the catalyst, particularly with challenging substrates like aryl chlorides. For the coupling of this compound, a variety of commercially available and proprietary ligands could be screened to optimize reaction conditions.

Table 1: Potential Catalysts and Ligands for Suzuki-Miyaura Coupling of this compound

Catalyst PrecursorLigandPotential Advantages
Pd(OAc)₂SPhosHigh reactivity for a broad range of substrates.
Pd₂(dba)₃XPhosEffective for sterically hindered substrates.
PdCl₂(dppf)dppfGood for a wide variety of aryl and vinyl halides.

The development of specific catalysts tailored for isoindolinone-containing boronic acids would likely focus on achieving high yields under mild conditions and with low catalyst loadings.

Other Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Chan-Lam, Liebeskind-Srogl Analogues)

Beyond the Suzuki-Miyaura reaction, arylboronic acids are known to participate in other important cross-coupling reactions.

The Chan-Lam coupling reaction, which forms carbon-heteroatom bonds, typically involves the copper-catalyzed reaction of an arylboronic acid with an amine or an alcohol. wikipedia.orgorganic-chemistry.org this compound could theoretically be used to introduce the isoindolinone moiety onto N- or O-containing molecules. The reaction mechanism is thought to proceed through a copper(III) intermediate. wikipedia.org

The Liebeskind-Srogl cross-coupling is a palladium-catalyzed reaction of a thioester with a boronic acid, mediated by a copper(I) carboxylate. wikipedia.orgacs.org This reaction allows for the formation of ketones under neutral conditions. While there are no specific reports of this reaction with this compound, it represents a potential route to synthesize 4-acyl-isoindolin-1-ones.

Conjugate Additions and Other Electrophilic/Nucleophilic Processes

Arylboronic acids can also act as nucleophiles in conjugate addition reactions to α,β-unsaturated carbonyl compounds, a reaction often catalyzed by rhodium or palladium complexes. nih.gov This would provide a method to install the isoindolinone-4-yl group at the β-position of a carbonyl compound.

Furthermore, the isoindolinone ring itself contains an amide bond and an aromatic ring, which can undergo various electrophilic and nucleophilic substitution reactions, although these are outside the scope of the boronic acid's direct reactivity.

Boronic Acid-Mediated Reactions

Boronic acids themselves can act as catalysts for a variety of organic transformations, often through the formation of covalent adducts with hydroxyl-containing substrates, thereby activating them. rsc.orgucl.ac.uk For instance, boronic acids can catalyze the formation of amides from carboxylic acids and amines. It is conceivable that this compound could function in this capacity, although the presence of the internal amide might lead to competitive intramolecular interactions.

Catalytic Applications in Organic Transformations

While boronic acids are a cornerstone of modern organic synthesis, famously utilized in palladium-catalyzed cross-coupling reactions (like the Suzuki-Miyaura coupling), specific research detailing the use of This compound as a catalyst or a ligand in organic transformations is not prominently documented.

Boronic acids can function as organocatalysts, activating substrates through the formation of reversible covalent bonds. researchgate.netmdpi.com For instance, they can catalyze amidations, aza-Michael additions, and cycloadditions. researchgate.net This catalytic activity often relies on the Lewis acidic nature of the boron atom. In some cases, boronic acids immobilized in polymer microgels have shown enhanced or tunable catalytic activity. researchgate.net However, studies specifically employing the this compound scaffold in such a catalytic capacity have not been identified.

One related study describes a copper-catalyzed C-N coupling of isoindolinone-3-ols with formamides, a reaction that requires a stoichiometric amount of phenylboronic acid as a co-reactant. ias.ac.in In this case, the boronic acid is a reagent, not the catalyst, and the specific this compound was not the subject of the study.

Condensation and Cyclization Reactions Involving the Boronic Acid

The isoindolin-1-one (B1195906) core is often synthesized through cyclization reactions. nih.govorganic-chemistry.org Common strategies include the electrophilic cyclization of o-(1-alkynyl)benzamides or the reductive condensation of o-phthalaldehyde (B127526) with primary amines. nih.govclockss.org

The boronic acid functional group is well-known for its ability to undergo reversible condensation reactions with diols to form boronate esters. nih.govnih.gov This reaction is fundamental to their use as sensors and in dynamic covalent chemistry. The mechanism is sensitive to pH, the pKa of the boronic acid, and the structure of the diol. nih.govnih.gov

Applications of Isoindolin 1 One 4 Boronic Acid As a Key Synthetic Building Block

Construction of Complex Molecular Architectures and Scaffolds

The primary application of isoindolin-1-one-4-boronic acid lies in its utility as a cornerstone for building intricate molecular architectures. The boronic acid group at the 4-position serves as a versatile handle for introducing new aryl, heteroaryl, or alkenyl substituents through Suzuki-Miyaura coupling reactions. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of the organoborane with an organohalide (or triflate) in the presence of a palladium catalyst and a base. wikipedia.org

This strategic C-C bond formation allows for the fusion or linkage of the isoindolinone core to other cyclic systems, leading to the creation of polycyclic and sterically complex scaffolds. For instance, coupling this compound with various substituted aryl halides can generate a series of 4-aryl-isoindolin-1-one derivatives. These products can serve as key intermediates for the synthesis of more elaborate structures, including natural product analogues and novel heterocyclic systems. The stability, ease of preparation, and generally low toxicity of boronic acids make them ideal reagents for developing complex molecular frameworks in medicinal chemistry. nih.govorganic-chemistry.org The ability to use boronic acids to create supramolecular architectures further highlights their importance in constructing ordered, high-complexity systems. mpg.deulb.ac.be

Starting MaterialCoupling Partner (Ar-X)Resulting Scaffold TypePotential Application
This compound2-Bromopyridine4-(Pyridin-2-yl)isoindolin-1-oneHeterocyclic drug-like scaffolds
This compound1-Bromo-4-nitrobenzene4-(4-Nitrophenyl)isoindolin-1-oneIntermediate for functional materials
This compound2-Formylphenylboronic acid Partner*Aristolactam-type alkaloidsNatural product synthesis. nih.gov
This compoundBromo-substituted indole4-(Indolyl)isoindolin-1-oneBiologically active compound analogues

Note: The synthesis of Aristolactams typically involves the coupling of an isoindolinone with 2-formylphenylboronic acid. nih.gov The table illustrates a conceptual reaction where the roles are reversed to demonstrate the principle of scaffold construction.

Access to Diverse Substituted Isoindolinone Analogues with Advanced Structural Complexity

The isoindolinone nucleus is a core feature of many pharmacologically active molecules. nih.gov The ability to systematically modify its structure is crucial for optimizing biological activity in drug discovery programs. This compound provides a direct and efficient route to a diverse range of 4-substituted isoindolinone analogues.

Through Suzuki-Miyaura coupling, a vast array of commercially available or readily synthesized aryl and heteroaryl halides can be appended to the 4-position of the isoindolinone ring. researchgate.net This methodology allows for the introduction of a wide variety of functional groups and steric bulk at a specific vector on the core scaffold. The reaction is known for its broad substrate scope and functional group tolerance, enabling the creation of libraries of analogues with advanced structural complexity without the need for extensive protecting group strategies. researchgate.netdiva-portal.org This approach facilitates the exploration of structure-activity relationships (SAR) by allowing medicinal chemists to fine-tune the physicochemical properties of the molecule, such as polarity, solubility, and receptor binding interactions. The synthesis of diverse 3-substituted isoindolinones has been widely explored, and applying similar coupling logic to the 4-position via the boronic acid derivative expands the accessible chemical space significantly. rsc.orgchim.it

ReagentSubstituent Introduced via Suzuki CouplingResulting Analogue
This compoundPhenyl4-Phenylisoindolin-1-one
This compound4-Methoxyphenyl4-(4-Methoxyphenyl)isoindolin-1-one
This compound3-Chlorophenyl4-(3-Chlorophenyl)isoindolin-1-one
This compoundThiophen-2-yl4-(Thiophen-2-yl)isoindolin-1-one

Strategic Use in Fragment-Based Synthetic Methodologies for Novel Compound Libraries

Fragment-Based Drug Design (FBDD) is a powerful strategy in modern drug discovery that begins by identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. openaccessjournals.com These initial hits are then grown or combined to produce more potent lead compounds. openaccessjournals.com this compound is an ideal building block for this approach.

The isoindolin-1-one (B1195906) core can be considered a privileged fragment, while the boronic acid serves as a reactive handle for synthetic elaboration. In a fragment-based approach, this compound can be used as a central scaffold to be combined with other fragment libraries (e.g., libraries of aryl or heteroaryl halides). By performing Suzuki coupling reactions in a parallel synthesis format, a large and diverse library of novel compounds can be rapidly generated from this single, versatile building block. enamine.net This strategy, often referred to as a synthetic methodology-based library (SMBL) approach, leverages efficient and reliable chemical reactions to explore new chemical space. nih.gov The resulting library of 4-substituted isoindolinones provides a collection of structurally related but diverse molecules, ideal for screening against challenging biological targets like protein-protein interactions. nih.gov The use of stable organoboron reagents like MIDA boronates or trifluoroborates can further enhance the utility and stability of such building blocks in library synthesis. enamine.net

Core Fragment (A)Fragment Library (B) (Example Coupling Partners)Synthetic StrategyResulting Library
This compoundAryl Halides (e.g., bromobenzenes, bromoquinolines)Parallel Suzuki-Miyaura CouplingLibrary of diverse 4-aryl-isoindolinones
This compoundHeteroaryl Halides (e.g., chloropyrimidines, bromothiazoles)Parallel Suzuki-Miyaura CouplingLibrary of diverse 4-heteroaryl-isoindolinones
This compoundAlkenyl Halides (e.g., vinyl bromides)Parallel Suzuki-Miyaura CouplingLibrary of diverse 4-alkenyl-isoindolinones

Theoretical and Computational Studies of Isoindolin 1 One 4 Boronic Acid Chemistry

Electronic Structure Analysis and Reactivity Predictions

The electronic character of isoindolin-1-one-4-boronic acid is a composite of its two core components: the isoindolin-1-one (B1195906) bicyclic system and the aryl boronic acid moiety. Understanding the interplay of these groups is fundamental to predicting the molecule's reactivity.

The isoindolin-1-one core contains a lactam fused to a benzene (B151609) ring. The amide group (lactam) influences the electronic distribution across the aromatic system. The lone pair on the nitrogen atom can be delocalized into the carbonyl group and, to a lesser extent, the benzene ring. The carbonyl group itself is electron-withdrawing.

The boronic acid group (-B(OH)₂) attached at the 4-position is a key modulator of the molecule's electronic structure. It is generally considered an electron-withdrawing group due to the vacant p-orbital on the boron atom, which can withdraw electron density from the aromatic ring through resonance effects. researchgate.net This effect is complemented by an inductive electron-withdrawing effect. The combination of the fused lactam and the boronic acid substituent creates a unique electronic landscape. The position para to the boronic acid substituent is often rendered the most electrophilic site on the aromatic ring. researchgate.net

Computational methods like Density Functional Theory (DFT) are employed to map this electronic landscape precisely. acs.orgresearchgate.net DFT calculations can determine key electronic descriptors:

Molecular Electrostatic Potential (MEP) Map: This map visualizes the charge distribution on the molecule's surface. For this compound, the MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen and the boronic acid's hydroxyl oxygens, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydroxyl protons and the N-H proton, highlighting sites for nucleophilic interaction.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The energy gap between HOMO and LUMO indicates the chemical reactivity and stability of the molecule. researchgate.net In this case, the LUMO is expected to be distributed over the aromatic system and the boron atom, indicating susceptibility to nucleophilic attack, a key step in reactions like Suzuki coupling. The HOMO would likely be located on the electron-rich portions of the aromatic ring.

Based on this electronic structure, several reactivity patterns can be predicted. The boronic acid group is the primary site for reactions such as:

Suzuki-Miyaura Cross-Coupling: The molecule can serve as a building block to couple the isoindolinone scaffold to other aromatic or vinyl systems.

Esterification: The boronic acid can react with diols to form boronate esters, a reaction that is often reversible and pH-sensitive. nih.govresearchgate.net

Chan-Lam Coupling: The boronic acid can be used to form carbon-heteroatom bonds.

The isoindolinone core also presents reactive sites. The N-H proton is acidic and can be deprotonated, while the carbonyl group is susceptible to nucleophilic addition.

Table 1: Predicted Electronic Properties and Reactivity of this compound

FeatureDescriptionPredicted Reactivity
Boronic Acid Group (-B(OH)₂)Electron-withdrawing via resonance and induction. Contains a Lewis acidic boron atom with a vacant p-orbital.Primary site for cross-coupling reactions (e.g., Suzuki), ester formation with diols, and oxidation.
Isoindolinone Carbonyl (C=O)Electron-withdrawing, polar group. Oxygen is a hydrogen bond acceptor.Site for nucleophilic attack; influences the acidity of the N-H proton.
Isoindolinone Amide (N-H)Proton is weakly acidic and a hydrogen bond donor.Can be deprotonated by a strong base for N-alkylation or N-arylation reactions.
Aromatic RingElectron density is modulated by both the fused lactam and the boronic acid substituent.Can undergo electrophilic aromatic substitution, with directing effects determined by the combined influence of the substituents.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is indispensable for mapping the detailed pathways of chemical reactions. For this compound, this involves calculating the potential energy surface for its characteristic transformations, identifying intermediates, and determining the structure and energy of transition states. clockss.org

A prime example is the mechanism of the Suzuki-Miyaura cross-coupling reaction. While the general catalytic cycle is well-known, DFT calculations can provide specific insights for this particular substrate. The key steps that can be modeled include:

Transmetalation: This is often the rate-determining step. Modeling would involve calculating the energy barrier for the transfer of the isoindolinone-aryl group from the boron atom to the palladium catalyst. The calculations would clarify how the electronic properties of the isoindolinone scaffold affect the energetics of this step.

Reductive Elimination: The final step where the new C-C bond is formed and the product is released from the catalyst. Quantum modeling can predict the geometry of the transition state and the activation energy required.

Similarly, the mechanism of boronate ester formation with a diol can be studied. These calculations can reveal the role of solvent molecules and pH in facilitating the reaction, showing how the boron atom changes from a trigonal planar (sp²) to a tetrahedral (sp³) geometry in the transition state and final product. researchgate.net Computational studies can elucidate the role of intermediates in reaction systems, such as the potential involvement of an ortho-iodobenzoyloxy radical in certain photoredox reactions. rsc.org

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of this compound and its ability to interact with other molecules are critical determinants of its properties, particularly in biological contexts or materials science.

Conformational Analysis: The molecule's flexibility is primarily associated with the rotation around the C-B single bond connecting the boronic acid to the aromatic ring. Quantum chemical calculations can map the potential energy surface as a function of this dihedral angle. These calculations typically show that the preferred conformation places the B(OH)₂ group either coplanar or perpendicular to the aromatic ring to minimize steric hindrance and optimize electronic interactions. While the pinacol (B44631) boronic ester (Bpin) group is often considered bulky, its conformational preferences can be counterintuitive and are influenced by subtle dispersion effects. researchgate.net Similar analyses can be applied to the boronic acid group to understand its spatial orientation.

Intermolecular Interactions: this compound is capable of a rich variety of non-covalent interactions, which can be modeled using computational methods. nih.gov These interactions are the basis for its use in molecular recognition and as a building block for supramolecular structures.

Hydrogen Bonding: The molecule has multiple sites for hydrogen bonding. The two -OH groups of the boronic acid can act as hydrogen bond donors, while their oxygen atoms can act as acceptors. The lactam N-H is a donor, and the carbonyl oxygen is a strong acceptor. These interactions are crucial for binding to biological targets like enzyme active sites. nih.gov

π-π Stacking: The planar aromatic system of the isoindolinone core can engage in π-π stacking interactions with other aromatic molecules.

Reversible Covalent Bonding: A defining feature of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols (like those found in sugars or glycoproteins). nih.govresearchgate.net Computational models can simulate this binding process, providing insight into the stability and pH-responsiveness of the resulting boronate esters. nih.gov

Other Interactions: Additional interactions, such as π–sulfur interactions, can occur if corresponding functional groups are present in a binding partner. nih.gov

Molecular docking simulations are a key computational tool used to predict how this molecule might bind to a protein target. nih.govnih.gov These simulations place the molecule into the binding site of a receptor and calculate a score based on the strength of these intermolecular interactions, guiding the design of potent and selective inhibitors. nih.gov

Table 2: Potential Intermolecular Interactions Involving this compound

Interaction TypeParticipating Group(s)Significance
Hydrogen Bonding-B(OH)₂, C=O, N-HDirectional interactions crucial for binding specificity in biological systems and crystal packing.
π-π StackingAromatic Ring SystemContributes to the stabilization of complexes with other aromatic systems.
Reversible Covalent Bonding-B(OH)₂ with diolsForms pH-sensitive boronate esters, enabling applications in sensors and drug delivery. nih.govnih.gov
Lewis Acid-Base InteractionBoron atom with nucleophiles (e.g., N, O)Underpins the formation of tetrahedral boronate species, a key step in many reactions and binding events. researchgate.net

Rational Design Principles for Novel Boronic Acid Reagents and Functionalized Isoindolinone Scaffolds

The theoretical understanding of this compound's structure and reactivity provides a clear framework for rational design. The goal is to create new reagents and functionalized molecules with tailored properties. nih.govnih.gov

Design of Novel Boronic Acid Reagents: The isoindolinone scaffold can be systematically modified to tune the properties of the boronic acid. For example:

Modulating Lewis Acidity: Introducing electron-withdrawing or electron-donating substituents onto the aromatic ring of the isoindolinone will alter the Lewis acidity of the boron atom. An electron-withdrawing group would increase acidity, potentially enhancing binding affinity to diols. researchgate.net

Improving Stability and Handling: The boronic acid can be converted to more stable and manageable derivatives, such as N-methyliminodiacetic acid (MIDA) boronates, which are known to be air- and chromatographically stable, protecting the boronic acid during multi-step syntheses. illinois.edu

Design of Functionalized Isoindolinone Scaffolds: The boronic acid acts as a versatile chemical handle for incorporating the isoindolinone scaffold into more complex architectures.

Drug Discovery: The isoindolinone core is a "privileged scaffold" found in many biologically active compounds. clockss.org The boronic acid allows this scaffold to be easily integrated into potential drug candidates using cross-coupling chemistry. Computational studies can guide the design of these hybrids to optimize interactions with a specific biological target, such as a protein kinase or enzyme. nih.govnih.gov

Materials Science: The ability of the boronic acid to react with diols can be exploited to create functional polymers and materials. nih.govrsc.org For example, this compound could be used as a monomer to create polymers that respond to changes in pH or the presence of glucose. Dissipative particle dynamics (DPD) simulations can be used to investigate the self-assembly behavior of such functionalized polymers. nih.gov

The compatibility of boronic acids with various reaction conditions, including multicomponent reactions, opens up avenues for rapidly creating large libraries of diverse and complex molecules based on the isoindolinone scaffold for high-throughput screening. rug.nl

Table 3: Rational Design Strategies

Design GoalStrategyComputational Tool
Enhance Binding to a Target ProteinModify substituents on the isoindolinone ring to improve shape complementarity and intermolecular interactions.Molecular Docking, Molecular Dynamics (MD) Simulations. nih.gov
Create a pH-Responsive MaterialIncorporate the molecule into a polymer backbone via the boronic acid or another functional group.DFT (to predict pKa), Polymer Simulations.
Tune Reactivity in Cross-CouplingAdd electron-donating/withdrawing groups to the scaffold to alter the electronic properties of the C-B bond.DFT Calculations (HOMO/LUMO analysis, transition state modeling).
Improve Synthetic AccessibilityConvert the boronic acid to a stable MIDA boronate for use in multi-step synthesis.X-ray crystallography and NMR studies can be complemented by DFT to understand stability. illinois.edu

Advanced Methodologies for Characterization and Mechanistic Elucidation in Isoindolin 1 One 4 Boronic Acid Research

In Situ Spectroscopic Techniques (e.g., NMR, IR) for Real-time Reaction Monitoring

Real-time monitoring of chemical reactions provides invaluable data on reaction kinetics, the formation of transient intermediates, and the influence of various parameters on the reaction outcome. anr.frnih.gov In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are particularly powerful tools for this purpose, allowing for the direct observation of reacting species without the need for sampling and quenching. researchgate.net

In Situ Infrared (IR) Spectroscopy: This technique is highly effective for tracking changes in functional groups throughout a reaction. chemspeed.com For instance, in syntheses involving isoindolin-1-one-4-boronic acid, IR spectroscopy can monitor the conversion of reactants into products by observing the disappearance of characteristic vibrational bands and the simultaneous appearance of new ones. acs.org The lithiation-borylation process, a key step in the formation of related boronic esters, has been successfully studied using in situ IR. chemspeed.comacs.org The conversion of a lithiated intermediate to a boronate is marked by a rapid decrease in the intensity of the lithiated species' band and the emergence of bands corresponding to the newly formed boronate. acs.org

Key IR Data for Monitoring Boronic Acid Reactions

Reacting Species Characteristic IR Band (cm⁻¹) Observation
α-Lithiated Carbamate 1616 Disappearance upon borylation
α-Lithiated Benzoate 1633 Disappearance upon borylation
Boronate Product from Carbamate 1642 Appearance and intensity increase
Boronate Product from Benzoate 1667 Appearance and intensity increase

This table illustrates representative IR frequency shifts that can be monitored in real-time to follow the kinetics of boronate formation from lithiated precursors, based on findings from related systems. acs.org

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers detailed structural information about molecules in solution, making it ideal for identifying intermediates and products in real-time. nih.govbeilstein-journals.org ¹¹B NMR spectroscopy is particularly diagnostic for reactions involving boronic acids and their derivatives. mdpi.com The boron atom's chemical shift is highly sensitive to its coordination environment, allowing for clear differentiation between trigonal boronic acids (around 30 ppm) and tetrahedral boronate species (around 6 ppm). acs.orgmdpi.com This has been used to monitor the formation of boronate esters and the interconversion between different boron species under various conditions. mdpi.com Flow NMR techniques further enhance this capability, enabling the study of fast reactions and the detection of short-lived, unstable intermediates that are crucial for mechanistic elucidation. anr.frbeilstein-journals.org

X-ray Crystallography for Definitive Structural Analysis of Key Intermediates and Products

While spectroscopic methods provide excellent insights into molecular structure, X-ray crystallography offers unambiguous, definitive proof of a molecule's three-dimensional arrangement in the solid state. This technique is indispensable for confirming the constitution and stereochemistry of novel isoindolinone derivatives and their reaction intermediates. beilstein-journals.orgsemanticscholar.org

In the study of isoindolin-1-one (B1195906) chemistry, X-ray diffraction has been used to:

Confirm Ring Systems: The fundamental isoindolinone core structure in newly synthesized compounds has been verified through crystallographic analysis. beilstein-journals.org

Elucidate Stereochemistry: For reactions that generate chiral centers, such as the formation of 3-substituted isoindolinones, X-ray crystallography can determine the relative and absolute stereochemistry of the products. beilstein-journals.orgsemanticscholar.org For example, in reactions producing diastereomeric mixtures, crystallization often isolates a single diastereoisomer, whose structure can then be unequivocally identified. semanticscholar.org

Analyze Molecular Geometry: Precise bond lengths, bond angles, and planarity of the isoindolinone moiety and its substituents are determined, providing insights into electronic and steric effects within the molecule. nih.gov

Representative Crystallographic Data for Isoindolinone Derivatives

Compound Crystal System Space Group Key Structural Feature Confirmed Reference
3-((E)-2-Cyclohexylvinyl)-2-methylisoindolin-1-one (3h) Monoclinic P2₁/c (E)-stereochemistry of the alkenyl substituent nih.govbeilstein-journals.org
4-Methoxy-3-(thiophen-2-ylmethyl)isoindolin-1-one (12) Monoclinic P2₁/c Confirmation of the 3-substituted 4-methoxyisoindolin-1-one (B1312899) ring system beilstein-journals.orgsemanticscholar.org
α-(R)-3-(R)-3-(1-Hydroxy-2-methylpropyl)-4-methoxy-2-methylisoindolin-1-one (38) Triclinic P-1 Relative stereochemistry of the two chiral centers beilstein-journals.orgsemanticscholar.org

This table presents examples of how X-ray crystallography has been applied to confirm the structures of various isoindolinone derivatives, a technique directly applicable to products derived from this compound.

Advanced Mass Spectrometry Techniques for Reaction Pathway Probing

Mass spectrometry (MS) is a cornerstone of chemical analysis, used for determining molecular weights and elucidating structures. clockss.org Advanced MS techniques, particularly when coupled with soft ionization methods like electrospray ionization (ESI), have evolved into powerful tools for probing complex reaction pathways. uvic.ca These methods can detect and characterize transient intermediates and low-concentration species directly from a reacting mixture, offering a window into the catalytic cycle. uvic.carsc.org

For reactions involving this compound, such as metal-catalyzed cross-couplings, ESI-MS can be used to:

Identify Reactive Intermediates: By directly sampling the reaction solution, it is possible to observe key catalytic species, such as oxidative addition products or transmetalation intermediates, which exist at very low concentrations. uvic.ca

Map Reaction Networks: Real-time monitoring with MS allows for the construction of detailed reaction profiles, tracking the consumption of reactants, and the formation of intermediates, products, and byproducts over time. rsc.org

Probe Gas-Phase Reactivity: Tandem mass spectrometry (MS/MS) can be used as a reaction vessel itself. Ions corresponding to proposed intermediates can be mass-selected, activated through collision-induced dissociation (CID), and their fragmentation or reactivity with a neutral gas can be studied to support proposed mechanistic steps. uvic.ca

Hypothetical Intermediates in a Suzuki-Miyaura Coupling of this compound

Proposed Intermediate Structure Expected Observation Method
Oxidative Addition Complex [Ar-Pd(II)-X(L)₂] (Ar = Isoindolinone) ESI-MS
Boronate Complex [Ar-B(OH)₃]⁻ ESI-MS (negative mode)
Transmetalation Intermediate [Ar-Pd(II)-Ar'(L)₂] ESI-MS, Tandem MS

This table outlines key intermediates that could be targeted for detection by advanced mass spectrometry during a Suzuki-Miyaura cross-coupling reaction involving this compound to elucidate the reaction pathway.

Kinetic Isotope Effect Studies for Mechanistic Insights

The kinetic isotope effect (KIE) is a highly sensitive probe of reaction mechanisms, revealing information about bond-breaking and bond-forming events in the rate-determining step of a reaction. wikipedia.orgcore.ac.uk It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope at the same position (k_light / k_heavy). wikipedia.org By measuring KIEs at different atomic positions, researchers can pinpoint which bonds are undergoing changes in the transition state. nih.gov

In the context of this compound chemistry, KIE studies are particularly useful for understanding the mechanisms of reactions at the boronic acid moiety, such as Suzuki-Miyaura cross-coupling or protodeboronation. nih.govnih.gov

Primary KIEs: A significant primary KIE (>1.5 for C-H/C-D) is observed when a bond to the isotope is broken in the rate-determining step. For example, studying the ¹³C KIE at the carbon atom bearing the boronic acid group (C-B bond) can determine if C-B bond cleavage is involved in the rate-limiting step of a cross-coupling reaction. nih.gov

Secondary KIEs: Small KIEs (close to 1.0) can provide information about changes in hybridization or the steric environment at the labeled atom in the transition state. core.ac.uk

Mechanistic Implications of KIE Studies in Boronic Acid Reactions

Reaction Type Isotopic Substitution Observed KIE Mechanistic Interpretation Reference
Suzuki-Miyaura Coupling ¹³C at C-Boron k¹²/k¹³ > 1.03 Transmetalation is the first irreversible (rate-determining) step. nih.gov
Suzuki-Miyaura Coupling ¹³C at C-Halide k¹²/k¹³ ≈ 1.00 Oxidative addition is reversible or not the rate-determining step. nih.gov
Borane-catalyzed Hydrosilylation H/D on Silane kH/kD = 0.81 (Inverse) Indicates a pre-equilibrium or a transition state that is more sterically crowded at the silicon center than the ground state. rsc.org
Protodeboronation H₂O/D₂O kH/kD > 1 Proton transfer from the solvent is involved in the rate-determining step. nih.gov

This table summarizes how kinetic isotope effect studies can be applied to reactions involving the arylboronic acid moiety to distinguish between different mechanistic pathways.

Future Perspectives and Emerging Research Directions in Isoindolin 1 One 4 Boronic Acid Chemistry

Development of Sustainable and Green Synthetic Protocols for Boronic Acid Derivatives

The future synthesis of isoindolin-1-one-4-boronic acid and its derivatives is expected to be heavily influenced by the principles of green chemistry, aiming for more environmentally benign and efficient processes. Current research in the broader fields of isoindolinone and boronic acid synthesis provides a roadmap for these advancements.

One promising avenue is the development of one-pot, metal-free synthetic routes. For instance, an efficient one-pot method for synthesizing novel isoindolinone derivatives from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and various alcohols has been reported. nih.gov This reaction proceeds under mild, metal-free conditions, offering a sustainable and effective approach. nih.gov Similarly, rhodium-catalyzed reactions of 3-hydroxyisoindolinones have been developed with a favorable E-factor, a key metric in green chemistry. frontiersin.orgacs.org

In the realm of boronic acid synthesis, significant strides have been made in developing greener protocols. Mechanochemistry, which involves the use of mechanical force to induce chemical reactions, has been successfully applied to the synthesis of boronic acid esters by simply grinding a boronic acid with a diol in the absence of a solvent. jocpr.com Furthermore, advancements in the hydroxylation of aryl boronic compounds to phenols are being achieved using metal-free catalysts and green solvents like dimethyl carbonate. acs.orgpnas.org The application of these principles to the synthesis of this compound could lead to more sustainable production methods, minimizing waste and avoiding hazardous reagents.

Future research will likely focus on integrating these strategies to develop a holistic green synthesis of this compound. This could involve, for example, a one-pot reaction starting from readily available precursors, utilizing a recyclable catalyst in an aqueous or bio-based solvent, and minimizing purification steps.

Exploration of Novel Catalytic Systems and Metal-Free Transformations

The exploration of novel catalytic systems and the move towards metal-free transformations are at the forefront of modern organic synthesis and are highly relevant to the future of this compound chemistry.

For the isoindolinone core, a variety of transition-metal-free synthetic protocols are emerging, which are attractive for industrial applications due to reduced environmental impact and cost. frontiersin.org These methods include electrochemical reductions of cyclic imides, base-mediated C-C bond coupling, and tandem cyclization reactions. acs.org For example, a metal-free tandem cyclization of ester-functionalized aziridines promoted by DBU and carboxylic acids provides an efficient route to 3-methyleneisoindolin-1-ones.

In boronic acid synthesis, palladium-catalyzed methods for the direct borylation of aryl chlorides using tetrahydroxydiboron (B82485) have been developed, offering a more direct route than traditional methods. beilstein-journals.orggoogle.com However, the complete elimination of transition metals is a major goal. Significant progress has been made in the metal-free amination and protodeboronation of arylboronic acids. nih.govacs.org A notable development is the transition-metal-free borylation of aryl bromides using bis-boronic acid (BBA), which proceeds under mild conditions. boronmolecular.com

The future for this compound lies in the development of catalytic systems that can construct the entire molecule in a single, efficient process. This could involve bifunctional catalysts that can facilitate both the formation of the isoindolinone ring and the installation of the boronic acid group. Furthermore, organocatalysis, which utilizes small organic molecules as catalysts, presents a promising metal-free alternative. pnas.org Chiral organocatalysts could also enable the enantioselective synthesis of this compound derivatives, opening up new avenues in medicinal chemistry.

Integration with Automation and Flow Chemistry for High-Throughput Synthesis

The integration of automation and flow chemistry is set to revolutionize the synthesis and screening of complex molecules like this compound. These technologies offer significant advantages in terms of speed, efficiency, safety, and scalability.

Flow chemistry, in particular, has shown great promise for the synthesis of boronic acids. Continuous flow setups have been developed for the multigram-scale synthesis of boronic acids with reaction times as short as one second. frontiersin.orgacs.orgpnas.orgwikipedia.orgrsc.org These systems allow for precise control over reaction parameters, such as temperature and mixing, which can suppress side reactions and enable the safe use of highly reactive intermediates like organolithium species. frontiersin.orgboronmolecular.com This is particularly relevant for the synthesis of this compound, where the introduction of the boronic acid moiety often involves such sensitive reagents.

Automated synthesis platforms are also becoming increasingly sophisticated. Systems have been developed for the iterative synthesis of small molecules using chiral, non-racemic boronates, allowing for the rapid generation of libraries of complex compounds. acs.orgscbt.comacs.org This approach involves cycles of deprotection, coupling, and purification, all performed in an automated fashion.

The application of these technologies to this compound would enable the high-throughput synthesis of a diverse range of derivatives. By varying the substituents on the isoindolinone ring and the nature of the boronic acid protecting group, large libraries of compounds could be rapidly prepared and screened for various applications, from drug discovery to materials science. The combination of flow chemistry for the synthesis of the core scaffold and automated platforms for its subsequent diversification represents a powerful strategy for exploring the chemical space around this promising molecule.

ParameterBatch ChemistryFlow Chemistry
Reaction Scale Milligram to kilogramMicrogram to multigram/hour
Reaction Time Minutes to daysSeconds to minutes
Heat & Mass Transfer Often inefficientHighly efficient
Safety Handling of unstable intermediates can be hazardousImproved safety with in-situ generation and consumption
Scalability Often requires re-optimizationGenerally more straightforward
Process Control LimitedPrecise control over parameters

Table 1: Comparison of Batch and Flow Chemistry for Synthesis

Innovations in Chemical Probe and Material Science Applications (focus on fundamental chemical principles)

The unique bifunctional nature of this compound makes it a highly attractive scaffold for the development of novel chemical probes and advanced materials. The fundamental chemical principles governing the reactivity of the boronic acid moiety and the properties of the isoindolinone core are key to these future applications.

Chemical Probes:

The boronic acid group is a versatile reactive handle for the design of chemical probes. It is well-established that arylboronates can undergo chemoselective oxidation in the presence of reactive oxygen species (ROS) such as hydrogen peroxide and peroxynitrite, leading to the formation of a phenolic product. nih.govfrontiersin.orgacs.orgpnas.org This transformation can be coupled to a fluorescent reporter molecule, where the cleavage of the C-B bond results in a "turn-on" fluorescent signal. The isoindolinone core of this compound could serve as this fluorescent reporter, or be modified to modulate the photophysical properties of the probe.

Furthermore, the ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the basis for their use in glucose sensors. acs.orgboronmolecular.comwikipedia.org An this compound-based probe could be designed to signal the presence of glucose through a change in its fluorescence, with the isoindolinone moiety providing the signaling component. The development of such probes would be invaluable for studying glucose metabolism in living systems.

Material Science:

In material science, boronic acids are utilized for their ability to form dynamic covalent bonds, leading to the creation of responsive materials such as "smart" hydrogels and polymers. acs.orgboronmolecular.comscbt.comacs.org These materials can change their properties in response to stimuli like pH or the presence of saccharides. This compound could be used as a monomer in the synthesis of novel polymers. The resulting materials would possess the inherent properties of the isoindolinone scaffold, such as potential luminescence or biological activity, combined with the responsive nature imparted by the boronic acid groups.

Moreover, isoindigo derivatives, which share a similar core structure with isoindolinones, have shown promise in organic electronics, including organic solar cells and organic field-effect transistors (OFETs). beilstein-journals.org The incorporation of the boronic acid functionality onto an isoindolinone-based polymer could provide a means to tune the electronic properties of the material or to introduce specific recognition sites for sensing applications. The fundamental principles of molecular recognition and dynamic covalent chemistry will be central to the design and innovation of these new materials.

Application AreaRole of Isoindolinone CoreRole of Boronic Acid Moiety
Chemical Probes (ROS) Fluorescent reporterReaction site for oxidation
Chemical Probes (Glucose) Signaling unit (e.g., fluorescence modulation)Reversible binding to diols
Responsive Polymers Structural backbone, potential luminescenceDynamic cross-linking, stimulus-responsive element
Functional Materials Tuning of electronic/optical propertiesSurface modification, molecular recognition

Table 2: Potential Applications of this compound

Q & A

Q. What are the standard synthetic routes for isoindolin-1-one-4-boronic acid, and how can purity be validated?

Synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety is introduced via palladium-catalyzed coupling. Key steps include:

  • Borylation of precursors : Use of pinacolborane or bis(pinacolato)diboron under inert atmospheres .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) followed by recrystallization.
  • Validation :
    • NMR spectroscopy (¹H, ¹³C, ¹¹B) to confirm structural integrity.
    • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% threshold for research-grade material) .
  • Documentation : Detailed experimental protocols must be provided in supplementary materials to ensure reproducibility .

Q. How should researchers assess the hydrolytic stability of this compound in aqueous systems?

Stability studies are critical for applications in catalysis or medicinal chemistry:

  • Method :
    • Prepare buffered solutions (pH 2–10) and monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm).
    • Quantify boronic acid hydrolysis products (e.g., boric acid) using ion chromatography .
  • Data interpretation : Half-life calculations under varying pH/temperature conditions guide optimal storage and handling .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s catalytic efficiency in cross-coupling reactions?

Advanced studies integrate density functional theory (DFT) and experimental validation:

  • Modeling steps :
    • Simulate transition states of Pd-catalyzed coupling reactions using Gaussian or ORCA software.
    • Calculate activation energies to predict solvent effects (e.g., DMF vs. THF) .
  • Experimental correlation :
    • Compare predicted vs. observed yields under varying conditions (e.g., catalyst loading, temperature).
    • Resolve discrepancies by refining computational parameters (e.g., solvation models) .

Q. How should researchers address contradictory data in cross-coupling reactions involving this compound?

Contradictions often arise from unaccounted variables:

  • Troubleshooting framework :
    • Replicate experiments : Confirm reproducibility under identical conditions.
    • Variable isolation : Test individual factors (e.g., oxygen sensitivity, trace water content).
    • Analytical validation : Use mass spectrometry to detect side products (e.g., protodeboronation) .
  • Case study : Discrepancies in yield may stem from competing pathways (e.g., homocoupling vs. heterocoupling), resolved by adjusting stoichiometry or ligand design .

Q. What strategies enhance the compound’s utility in multicomponent reactions (MCRs)?

Designing MCRs requires systematic exploration:

  • Experimental design :
    • Screen substrates (e.g., aldehydes, amines) in combinatorial libraries.
    • Optimize reaction conditions (e.g., solvent polarity, microwave vs. thermal heating) .
  • Data analysis :
    • Apply multivariate analysis (e.g., PCA) to identify dominant variables affecting yield/selectivity.
    • Publish raw datasets in supplementary materials for community validation .

Data Presentation Guidelines

  • Tables : Include reaction conditions, yields, and characterization data (e.g., Table 1).

    EntrySolventTemp (°C)CatalystYield (%)Purity (HPLC)
    1THF80Pd(PPh₃)₄7897.2
    2DMF100Pd(OAc)₂6594.8
  • Figures : Use Arrhenius plots for stability studies or DFT-calculated energy profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.